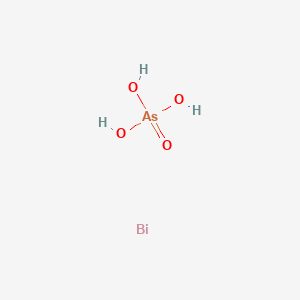

Arsoric acid;bismuthane

Description

Properties

CAS No. |

13702-38-0 |

|---|---|

Molecular Formula |

AsBiO4 |

Molecular Weight |

347.900 g/mol |

IUPAC Name |

bismuth;arsorate |

InChI |

InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |

InChI Key |

MSJCTWLOXLXSJQ-UHFFFAOYSA-K |

SMILES |

O[As](=O)(O)O.[Bi] |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Bi+3] |

Origin of Product |

United States |

Preparation Methods

Arsoric Acid:

Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.

Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.

Bismuthane:

Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.

Chemical Reactions Analysis

Arsoric Acid:

Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.

Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.

Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.

Bismuthane:

Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.

Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.

Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).

Scientific Research Applications

Arsoric Acid:

Chemistry: Used as an oxidizing agent in various chemical reactions.

Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.

Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.

Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.

Bismuthane:

Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.

Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

- Reactivity : Arsoric acid’s As(V) center is less electronegative than phosphorus, making it a weaker oxidizer than phosphoric acid .

- Toxicity : Unlike phosphoric acid, arsoric acid shares arsenic’s high toxicity, limiting its biomedical applications .

Bismuthane vs. Stibine (SbH₃) and Organobismuth Derivatives

Structural and Reactivity Comparisons

Bismuthane (BiH₃) vs. Stibine (SbH₃) :

- Organobismuthanes vs. Organoantimony Compounds: Nucleophilicity: Tris(2,6-dimethoxyphenyl)bismuthane exhibits enhanced nucleophilicity compared to antimony analogs, attributed to through-space Bi–O interactions stabilizing intermediates . Catalytic Activity: Bismuthanes show transition metal-like reactivity in hydrobismuthation reactions, unlike antimony compounds .

Comparative Data Table: Organobismuth Derivatives

Arsoric Acid

- Catalysis : Used in oxidation catalysts, particularly in tellurium-based systems .

- Metal Extraction : Diarsonic acids (derivatives) are effective in rare earth metal separation .

Bismuthane and Derivatives

- Anticancer Activity: Tris[2-(N,N-dimethylaminomethyl)phenyl]-bismuthane shows cytotoxicity superior to cisplatin in vitro .

- MRI Contrast Agents: Tris(2-methoxyphenyl)bismuthane demonstrates quadrupole relaxation enhancement (QRE), a novel contrast mechanism .

Q & A

Q. How can bismuthane’s quadrupole relaxation properties be leveraged in MRI contrast agent development?

- Methodological Answer: Bismuthane’s ²⁰⁹Bi nucleus (I = 9/2) exhibits strong quadrupole moments, enabling tunable relaxation times. Functionalize bismuthane with hydrophilic groups (e.g., PEGylated derivatives) to enhance biocompatibility. Validate relaxivity (r₁/r₂) at clinical field strengths (1.5–3 T) and compare with gadolinium-based agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.